1-methyl-N-(1-methylpiperidin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-METHYL-N~3~-(1-METHYL-4-PIPERIDYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N~3~-(1-METHYL-4-PIPERIDYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common starting materials might include hydrazines, β-diketones, and trifluoromethylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N~3~-(1-METHYL-4-PIPERIDYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, allowing for the modification of the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrazole derivative, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-METHYL-N~3~-(1-METHYL-4-PIPERIDYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole derivatives with different substituents. Examples could be:
- 1-METHYL-3-(4-PIPERIDYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE
- 1-METHYL-3-(4-PIPERIDYL)-5-(CHLOROMETHYL)-1H-PYRAZOLE
Uniqueness
The uniqueness of 1-METHYL-N~3~-(1-METHYL-4-PIPERIDYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which can confer distinct biological activities and chemical properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C12H17F3N4O |
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Molecular Weight |
290.28 g/mol |
IUPAC Name |
1-methyl-N-(1-methylpiperidin-4-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H17F3N4O/c1-18-5-3-8(4-6-18)16-11(20)9-7-10(12(13,14)15)19(2)17-9/h7-8H,3-6H2,1-2H3,(H,16,20) |
InChI Key |
DHHPZCSLFMEZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=NN(C(=C2)C(F)(F)F)C |
Origin of Product |
United States |
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